- Synthesis of some novel quinoline and pyrazolone derivatives via Knorr pyrazole and quinoline synthesis and evaluation of their antimicrobial activities, International Journal of Chemical Sciences, 2009, 7(3), 1784-1792

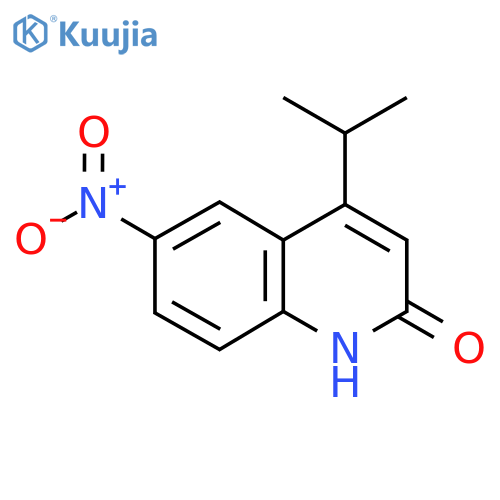

Cas no 934687-46-4 (4-Isopropyl-6-nitroquinolin-2(1h)-one)

934687-46-4 structure

商品名:4-Isopropyl-6-nitroquinolin-2(1h)-one

CAS番号:934687-46-4

MF:C12H12N2O3

メガワット:232.235282897949

MDL:MFCD20226813

CID:4670067

PubChem ID:118695784

4-Isopropyl-6-nitroquinolin-2(1h)-one 化学的及び物理的性質

名前と識別子

-

- 4-isopropyl-6-nitroquinolin-2(1h)-one

- SB71576

- 6-nitro-4-propan-2-yl-1H-quinolin-2-one

- C77210

- 4-(1-Methylethyl)-6-nitro-2(1H)-quinolinone (ACI)

- 6-nitro-4-(propan-2-yl)-1,2-dihydroquinolin-2-one

- BS-18004

- AKOS037649316

- DB-088639

- 934687-46-4

- CS-0162527

- MFCD20226813

- 4-isopropyl-6-nitro-1H-quinolin-2-one

- SCHEMBL17479639

- 4-Isopropyl-6-nitroquinolin-2(1h)-one

-

- MDL: MFCD20226813

- インチ: 1S/C12H12N2O3/c1-7(2)9-6-12(15)13-11-4-3-8(14(16)17)5-10(9)11/h3-7H,1-2H3,(H,13,15)

- InChIKey: WAPFHSYDMIRBIZ-UHFFFAOYSA-N

- ほほえんだ: O=C1C=C(C2C=C(C=CC=2N1)[N+](=O)[O-])C(C)C

計算された属性

- せいみつぶんしりょう: 232.08479225g/mol

- どういたいしつりょう: 232.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 370

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 74.9

4-Isopropyl-6-nitroquinolin-2(1h)-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,Room Temperature(BD00774936)

4-Isopropyl-6-nitroquinolin-2(1h)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB527775-250 mg |

4-Isopropyl-6-nitroquinolin-2(1H)-one; . |

934687-46-4 | 250MG |

€382.70 | 2022-07-29 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZM591-250mg |

4-Isopropyl-6-nitroquinolin-2(1h)-one |

934687-46-4 | 97% | 250mg |

2469CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZM591-100mg |

4-Isopropyl-6-nitroquinolin-2(1h)-one |

934687-46-4 | 97% | 100mg |

982CNY | 2021-05-07 | |

| Ambeed | A239519-250mg |

4-Isopropyl-6-nitroquinolin-2(1H)-one |

934687-46-4 | 97% | 250mg |

$134.0 | 2025-03-04 | |

| Ambeed | A239519-1g |

4-Isopropyl-6-nitroquinolin-2(1H)-one |

934687-46-4 | 97% | 1g |

$436.0 | 2025-03-04 | |

| Ambeed | A239519-100mg |

4-Isopropyl-6-nitroquinolin-2(1H)-one |

934687-46-4 | 97% | 100mg |

$67.0 | 2025-03-04 | |

| Aaron | AR01FTCT-250mg |

4-Isopropyl-6-nitroquinolin-2(1H)-one |

934687-46-4 | 97% | 250mg |

$379.00 | 2025-02-12 | |

| Crysdot LLC | CD11373524-250mg |

4-Isopropyl-6-nitroquinolin-2(1H)-one |

934687-46-4 | 97% | 250mg |

$226 | 2024-07-18 | |

| Chemenu | CM530140-100mg |

4-Isopropyl-6-nitroquinolin-2(1H)-one |

934687-46-4 | 97% | 100mg |

$120 | 2022-03-01 | |

| Chemenu | CM530140-1g |

4-Isopropyl-6-nitroquinolin-2(1H)-one |

934687-46-4 | 97% | 1g |

$693 | 2022-03-01 |

4-Isopropyl-6-nitroquinolin-2(1h)-one 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: Ethylenediamine Solvents: Toluene ; 12 h, reflux

1.2 Reagents: Sulfuric acid ; 5 h, 60 - 70 °C; cooled

1.2 Reagents: Sulfuric acid ; 5 h, 60 - 70 °C; cooled

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Nitric acid Solvents: Acetic anhydride , Water ; 2 h, cooled

リファレンス

- Heterocyclic compounds as inhibitors of bromodomains and their preparation, Mexico, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 20 min, 0 °C

リファレンス

- Novel selective androgen receptor modulators: SAR studies on 6-bisalkylamino-2-quinolinones, Bioorganic & Medicinal Chemistry Letters, 2007, 17(6), 1527-1531

合成方法 4

はんのうじょうけん

1.1 Reagents: Nitric acid Solvents: Acetic anhydride ; 2 h, cooled

リファレンス

- Heterocyclic compounds as bromodomain Inhibitors and their preparation, World Intellectual Property Organization, , ,

4-Isopropyl-6-nitroquinolin-2(1h)-one Raw materials

4-Isopropyl-6-nitroquinolin-2(1h)-one Preparation Products

4-Isopropyl-6-nitroquinolin-2(1h)-one 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

934687-46-4 (4-Isopropyl-6-nitroquinolin-2(1h)-one) 関連製品

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:934687-46-4)4-Isopropyl-6-nitroquinolin-2(1h)-one

清らかである:99%/99%

はかる:250mg/1g

価格 ($):195.0/636.0